Cas no 74117-24-1 (Pyrrolo[1,2-b]pyridazine-7-carbonitrile)
Pyrrolo[1,2-b]pyridazine-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolo[1,2-b]pyridazine-7-carbonitrile
- SCHEMBL15158206
- SY250084
- 74117-24-1
- MFCD12924191
-
- MDL: MFCD12924191
- Inchi: 1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H
- InChI Key: IVTGHHOSNOBQHL-UHFFFAOYSA-N
- SMILES: N12C(C#N)=CC=C1C=CC=N2
Computed Properties
- Exact Mass: 143.048347172g/mol
- Monoisotopic Mass: 143.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.1Ų
Pyrrolo[1,2-b]pyridazine-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1197913-1g |
Pyrrolo[1,2-b]pyridazine-7-carbonitrile |
74117-24-1 | 95% | 1g |
$1540 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594709-1g |
Pyrrolo[1,2-b]pyridazine-7-carbonitrile |
74117-24-1 | 98% | 1g |
¥16250.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1197913-1g |
Pyrrolo[1,2-b]pyridazine-7-carbonitrile |
74117-24-1 | 95% | 1g |
$1540 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1197913-1g |
Pyrrolo[1,2-b]pyridazine-7-carbonitrile |
74117-24-1 | 95% | 1g |
$1540 | 2025-02-27 |
Pyrrolo[1,2-b]pyridazine-7-carbonitrile Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Pyrrolo[1,2-b]pyridazine-7-carbonitrile
Recent Advances in Pyrrolo[1,2-b]pyridazine-7-carbonitrile (CAS 74117-24-1) Research: A Comprehensive Review
Pyrrolo[1,2-b]pyridazine-7-carbonitrile (CAS 74117-24-1) has emerged as a promising scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. This research brief aims to provide an up-to-date overview of the latest advancements in the development and application of Pyrrolo[1,2-b]pyridazine-7-carbonitrile, focusing on its chemical properties, synthetic methodologies, and biological activities.
The compound's unique structure, featuring a fused pyrrolo-pyridazine ring system with a nitrile functional group, allows for diverse chemical modifications, making it an attractive candidate for drug discovery. Recent synthetic approaches have focused on optimizing the yield and purity of Pyrrolo[1,2-b]pyridazine-7-carbonitrile, with particular emphasis on green chemistry principles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis method that significantly reduced reaction time and waste generation while maintaining high enantiomeric purity.
In terms of biological activity, Pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives have shown remarkable potential as kinase inhibitors. A recent high-throughput screening study identified several derivatives with potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. Molecular docking studies revealed that the nitrile group at the 7-position plays a critical role in forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of CDK2, providing valuable insights for structure-activity relationship (SAR) optimization.
Beyond oncology applications, researchers have explored the antimicrobial properties of Pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported a series of compounds with broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, as evidenced by electron microscopy studies and peptidoglycan synthesis inhibition assays.
Pharmacokinetic studies of Pyrrolo[1,2-b]pyridazine-7-carbonitrile derivatives have also made significant progress. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of lead compounds showed favorable metabolic stability and blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. However, challenges remain in optimizing oral bioavailability, as some derivatives exhibited limited solubility in physiological conditions.
The future development of Pyrrolo[1,2-b]pyridazine-7-carbonitrile-based therapeutics will likely focus on three main areas: (1) further optimization of synthetic routes to enable large-scale production, (2) expansion of structure-activity relationship studies to identify more potent and selective analogs, and (3) comprehensive preclinical evaluation of lead compounds. With several derivatives currently in the pipeline for IND (Investigational New Drug) application, Pyrrolo[1,2-b]pyridazine-7-carbonitrile continues to be a molecule of significant interest in pharmaceutical research and development.
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